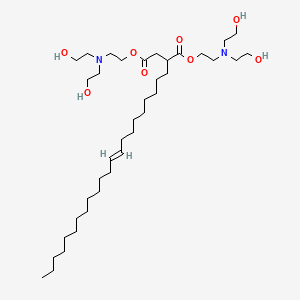![molecular formula C5H3F2N5 B14485446 fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene is a compound that belongs to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene typically involves the use of fluorinating agents and diazotization reactions. . The reaction conditions often involve the use of solvents like acetonitrile or methanol and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, or dichloromethane, and may require specific temperatures and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluoro-pyridine derivatives, while reduction can produce partially or fully reduced diazene compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene include other fluorinated diazines, such as:
Fluoropyridines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Fluoropyrimidines: These compounds contain a pyrimidine ring with fluorine substitutions and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and diazene groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H3F2N5 |
|---|---|
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene |
InChI |
InChI=1S/C5H3F2N5/c6-11-9-4-2-1-3-5(8-4)10-12-7/h1-3H/b11-9+,12-10? |
Clave InChI |
MSSFLXTVHVEWHD-IQYMAPIOSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)N=NF)/N=N/F |
SMILES canónico |
C1=CC(=NC(=C1)N=NF)N=NF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
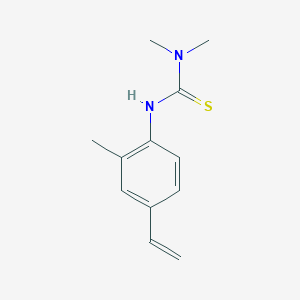
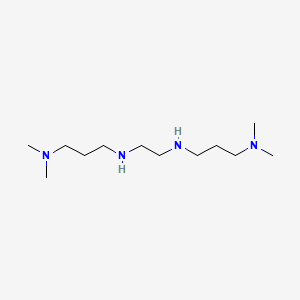
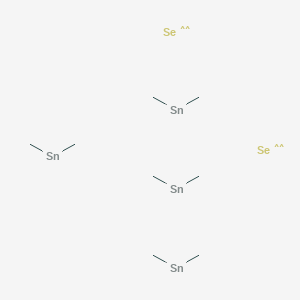
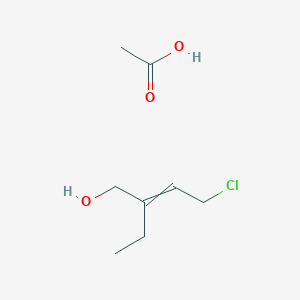
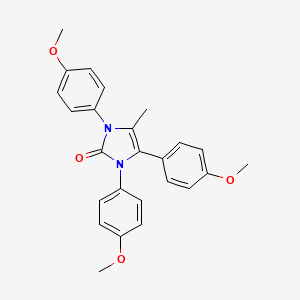
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

